N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that combines a thiazole ring, a sulfonyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesisCommon reagents used in these steps include sulfuryl chloride, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline: shares similarities with other thiazole-based compounds and sulfonyl-containing molecules.
Hydrogen bromide (HBr): Used in the production of inorganic bromides and alkyl bromides.
Sulfur-containing compounds: Such as ammonium sulfide and ammonium disulfide, which have applications in hydride superconductors and astrophysical matter.
Properties
Molecular Formula |
C29H31N3O2S2 |
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Molecular Weight |
517.7 g/mol |
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H31N3O2S2/c1-23-10-9-18-31(21-23)36(33,34)27-16-8-13-25(20-27)28-22-35-29(30-26-14-6-3-7-15-26)32(28)19-17-24-11-4-2-5-12-24/h2-8,11-16,20,22-23H,9-10,17-19,21H2,1H3 |
InChI Key |
KRKCLENKZJAYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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